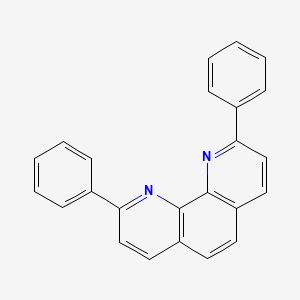

2,9-Diphenyl-1,10-phenanthroline

Overview

Description

2,9-Diphenyl-1,10-phenanthroline (DPP) is a type of organic compound that is widely used in scientific research due to its stability and versatility. It is a simple aromatic compound composed of two benzene rings and a phenanthroline group. It has a wide range of applications in various fields such as organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Optoelectronic Devices

This compound is used in organic optoelectronic devices such as OLEDs (Organic Light Emitting Diodes), OPV (Organic Photovoltaic) solar cells, and OPTs (Organic Phototransistors). It serves as an efficient hole or exciton-blocking material due to its low HOMO level and high mobility .

Colorimetric Determination of Copper

It acts as a reagent for the colorimetric determination of copper, where its chelating properties are utilized to measure copper concentrations .

Light Outcoupling Layer

In top-emitting organic light-emitting devices, it is used as a light outcoupling layer to enhance the efficiency of light emission .

Antiprotozoal Agents

Compounds derived from 2,9-Diphenyl-1,10-phenanthroline have been evaluated for their antiprotozoal properties, showing promise in this field of medicinal chemistry .

Organic Synthesis

It is involved in the synthesis of complex organic molecules such as aryl ketones, which have various applications in chemical research .

Photo-induced Chemical Conversion

In water, a Ru(II)-strained complex with this ligand undergoes photo-induced chemical conversion, releasing a bipyridine ligand and forming a new complex with potential applications in photochemistry .

properties

IUPAC Name |

2,9-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCVRVKEIKXBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458144 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Diphenyl-1,10-phenanthroline | |

CAS RN |

25677-69-4 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

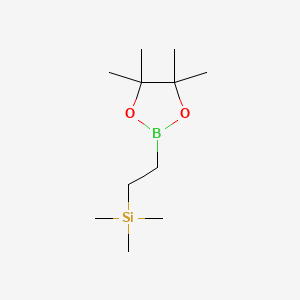

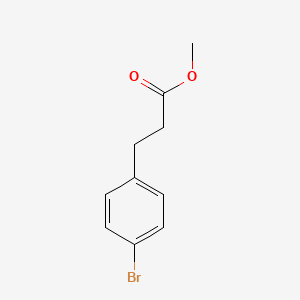

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

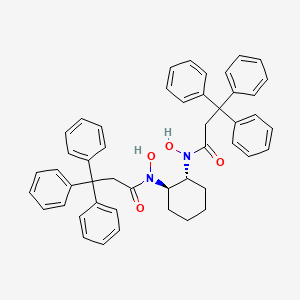

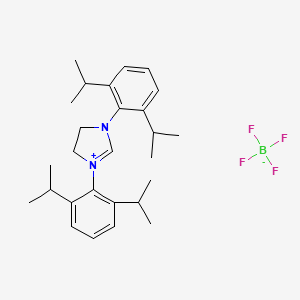

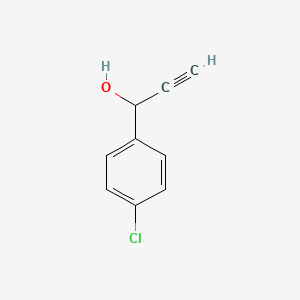

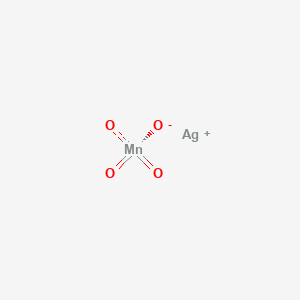

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,9-Diphenyl-1,10-phenanthroline?

A1: 2,9-Diphenyl-1,10-phenanthroline (dpp) has the molecular formula C24H16N2 and a molecular weight of 332.40 g/mol.

Q2: What spectroscopic data is available for 2,9-Diphenyl-1,10-phenanthroline and its complexes?

A2: 2,9-Diphenyl-1,10-phenanthroline and its metal complexes are extensively characterized using various spectroscopic techniques including:

- NMR spectroscopy: 1H and 13C NMR are utilized to determine the structure and dynamics of dpp and its complexes. [, , , , , ]

- UV-Vis Spectroscopy: This technique is used to study the absorption properties of dpp, particularly the metal-to-ligand charge-transfer (MLCT) transitions observed in its copper(I) complexes. [, , , , ]

- Emission Spectroscopy: dpp complexes, especially with copper(I), often exhibit luminescence, and emission spectroscopy is used to study their excited-state properties and lifetimes. [, , , , , ]

- EPR Spectroscopy: This technique is employed to characterize the electronic structure and geometry of paramagnetic dpp complexes, such as those with copper(II) ions. [, , ]

Q3: How does 2,9-Diphenyl-1,10-phenanthroline interact with metal ions?

A3: 2,9-Diphenyl-1,10-phenanthroline acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a five-membered chelate ring with the metal center. The steric hindrance provided by the phenyl substituents at the 2,9-positions significantly influences the complex's geometry and reactivity. [, , , , , , , , , ]

Q4: What are the downstream effects of 2,9-Diphenyl-1,10-phenanthroline complexation with copper ions?

A4: The complexation of dpp with copper ions can lead to several downstream effects:

- Formation of Stable Complexes: dpp forms particularly stable complexes with copper(I) ions due to the steric hindrance protecting the metal center and favoring a tetrahedral geometry. [, , , ]

- Photophysical Properties: Copper(I) complexes of dpp exhibit long-lived, room-temperature luminescence, even in polar solvents, making them attractive for applications in photochemistry and photocatalysis. [, , , , , , , , ]

- Electrochemical Switching: Copper(I/II) complexes with dpp and other ligands can be switched between different coordination geometries by changing the copper oxidation state. This property is exploited in the design of molecular machines and devices. [, , , , , ]

- Intermolecular Interactions: The phenyl substituents in dpp can participate in π-π stacking interactions, influencing the packing and properties of the complexes in the solid state. [, , ]

Q5: What is the stability of 2,9-Diphenyl-1,10-phenanthroline copper(I) complexes in various solvents?

A5: Copper(I) complexes of dpp are known for their remarkable stability, even in polar solvents like methanol and water, compared to copper(I) complexes with less bulky ligands. This stability is attributed to the steric protection provided by the phenyl substituents. [, , ]

Q6: How does the structure of 2,9-Diphenyl-1,10-phenanthroline influence its material compatibility and stability?

A6: The 2,9-diphenyl substitution pattern in dpp plays a crucial role in its material compatibility and stability by:

- Enhancing Solubility: The phenyl groups increase the lipophilicity of dpp, improving its solubility in organic solvents, which is beneficial for applications in organic electronics and catalysis. [, , ]

- Promoting Crystallization: The planar and rigid structure of dpp, along with the potential for π-π stacking interactions, can facilitate crystallization and lead to well-defined solid-state structures. [, , , , ]

- Modulating Redox Potentials: The electronic properties of dpp, and thus the redox potentials of its metal complexes, can be fine-tuned by introducing electron-donating or -withdrawing substituents on the phenyl rings. [, , ]

Q7: Are there any catalytic applications of 2,9-Diphenyl-1,10-phenanthroline complexes?

A7: Copper(I) complexes of dpp have been investigated as photoredox catalysts for organic reactions, including atom transfer radical addition (ATRA) and allylation reactions. The long excited-state lifetimes and favorable redox properties of these complexes make them suitable for these applications. [, , ]

Q8: Have computational methods been used to study 2,9-Diphenyl-1,10-phenanthroline and its complexes?

A8: Yes, computational chemistry and modeling techniques, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to:

- Investigate electronic structures and optical properties: Calculations provide insights into the nature of the MLCT excited states and their influence on the photophysical properties of dpp complexes. [, , , , ]

- Study structural changes upon excitation: Theoretical calculations help visualize and understand the "flattening" distortion that occurs in copper(I) dpp complexes upon photoexcitation. [, ]

- Explore structure-activity relationships (SAR): By systematically modifying the dpp structure in silico, researchers can predict the impact on complex stability, redox potentials, and other properties, guiding the development of new materials with tailored characteristics. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)